4-chloro-5H-pyrimido[5,4-b]indole
Overview
Description
4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic organic compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 g/mol .
Synthesis Analysis
A simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . This synthesis is based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Molecular Structure Analysis
The InChI code for 4-chloro-5H-pyrimido[5,4-b]indole is 1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H . The InChI key is RDAAOOPSZHGKFQ-UHFFFAOYSA-N .Scientific Research Applications
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Drug Development
- The compound ‘4-chloro-8-methoxy-5-methyl-5H-pyrimido [5,4-b]indole’ is a versatile material used in various scientific research studies due to its unique properties. It finds applications in drug development.
- Pyrimido [1,2- a ]indoles and their annulated derivatives are primarily known as active pharmaceutical ingredients . These heterocyclic compounds exhibit antifungal and hypoglycemic activity, as well as can be effective in the treatment of atherosclerosis .
- The methods of application or experimental procedures involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .
- The outcomes obtained from these applications are primarily the synthesis of biologically active molecules .
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Organic Synthesis
- ‘4-chloro-8-methoxy-5-methyl-5H-pyrimido [5,4-b]indole’ is also used in organic synthesis.
- The methods of application or experimental procedures involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .
- The outcomes obtained from these applications are primarily the synthesis of biologically active molecules .
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Molecular Biology
- ‘4-chloro-8-methoxy-5-methyl-5H-pyrimido [5,4-b]indole’ is used in molecular biology.
- The methods of application or experimental procedures involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .
- The outcomes obtained from these applications are primarily the synthesis of biologically active molecules .
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Antiviral Activity
- Sugar modified pyrimido [4,5- b ]indole nucleosides have been synthesized and tested for antiviral activity .
- The methods of application or experimental procedures involve the glycosylation of 4,6-dichloropyrimido [4,5- b ]indole followed by modification of sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .
- Some 2′-fluororibo- and 2′-fluoroarabinonucleosides displayed interesting anti-HCV activities (IC 50 = 1.6–20 μM) and the latter compounds also some anti-dengue activities (IC 50 = 10.8–40 μM) .
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Anti-Inflammatory, Antimicrobial, Antimalarial Agents and Cytotoxic Inhibitors
- Antiviral Activity
- Sugar modified pyrimido [4,5- b ]indole nucleosides have been synthesized and tested for antiviral activity .
- The methods of application or experimental procedures involve the glycosylation of 4,6-dichloropyrimido [4,5- b ]indole followed by modification of sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .
- Some 2′-fluororibo- and 2′-fluoroarabinonucleosides displayed interesting anti-HCV activities (IC 50 = 1.6–20 μM) and the latter compounds also some anti-dengue activities (IC 50 = 10.8–40 μM) .
Safety And Hazards
properties
IUPAC Name |
4-chloro-5H-pyrimido[5,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAOOPSZHGKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420750 | |
Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5H-pyrimido[5,4-b]indole | |
CAS RN |
98792-02-0 | |
Record name | 4-chloro-5H-pyrimido[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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